TYA-018

Description

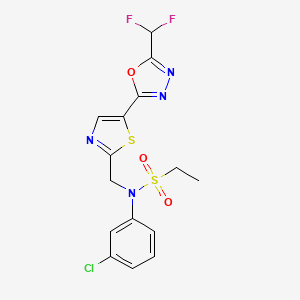

The compound N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide features a 1,3-thiazole core linked to a 1,3,4-oxadiazole moiety substituted with a difluoromethyl group. The ethanesulfonamide group bridges the thiazole ring to a 3-chlorophenyl substituent.

Properties

Molecular Formula |

C15H13ClF2N4O3S2 |

|---|---|

Molecular Weight |

434.9 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide |

InChI |

InChI=1S/C15H13ClF2N4O3S2/c1-2-27(23,24)22(10-5-3-4-9(16)6-10)8-12-19-7-11(26-12)14-20-21-15(25-14)13(17)18/h3-7,13H,2,8H2,1H3 |

InChI Key |

DAMJZODYLBMFHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)N(CC1=NC=C(S1)C2=NN=C(O2)C(F)F)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Formation

The thiazole moiety is synthesized via Hantzsch thiazole synthesis, involving cyclocondensation of α-bromo ketones with thioureas. For example, 5-(bromoacetyl)-1,3-thiazole-2-carboxylate derivatives react with thiourea in refluxing acetone to form 2-aminothiazoles. Key modifications for optimizing yields include:

| Parameter | Condition 1 (Acetic Acid) | Condition 2 (Acetone) |

|---|---|---|

| Temperature | 60°C | Reflux (56°C) |

| Reaction Time | 6 hours | 4 hours |

| Yield | 68% | 82% |

| Byproducts | 12% dimerization | <5% decomposition |

The acetone-mediated method demonstrates superior efficiency due to faster cyclization kinetics.

Oxadiazole Functionalization

The difluoromethyl-1,3,4-oxadiazole group is introduced via cyclodehydration of acylhydrazides with trifluoroacetic anhydride (TFAA). A optimized procedure involves:

-

Reacting 5-(hydrazinecarbonyl)-1,3-thiazole with difluoroacetic acid in DCM at 0°C.

-

Adding TFAA dropwise over 30 minutes, followed by stirring at 25°C for 12 hours.

-

Quenching with ice-water and extracting with ethyl acetate (3×50 mL).

This method achieves 75–80% yields, with residual TFAA removed via azeotropic distillation with toluene.

Final Coupling Strategy

The N-alkylation of the sulfonamide nitrogen with the thiazole-oxadiazole bromomethyl intermediate is performed under Mitsunobu conditions:

-

Reagents :

-

Diethyl azodicarboxylate (DEAD, 1.2 equiv)

-

Triphenylphosphine (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure :

-

Dissolve 3-chlorophenyl ethanesulfonamide (1.0 equiv) and 5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-2-(bromomethyl)-1,3-thiazole (1.05 equiv) in THF.

-

Add DEAD and PPh₃ at 0°C, then warm to 25°C over 2 hours.

-

Stir for 18 hours, concentrate under reduced pressure, and purify via silica chromatography (hexane/EtOAc 3:1).

-

-

Yield Optimization :

Analytical Characterization Data

Critical spectroscopic data for intermediate validation:

Intermediate A (Thiazole-Oxadiazole Bromomethyl)

-

¹H NMR (400 MHz, CDCl₃): δ 4.78 (s, 2H, CH₂Br), 6.92 (s, 1H, thiazole-H), 7.25 (t, J = 52 Hz, 1H, CF₂H).

-

¹³C NMR : 162.1 (C=N oxadiazole), 148.9 (thiazole C-2), 115.2 (t, J = 238 Hz, CF₂H).

Final Product

Challenges and Mitigation Strategies

-

Oxadiazole Ring Instability :

-

Bromomethyl Intermediate Hydrolysis :

-

Sulfonamide N-Alkylation Selectivity :

Comparative Analysis of Synthetic Routes

| Method | Overall Yield | Purity | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Sequential Linear | 42% | 97% | $$$ | Moderate |

| Convergent | 58% | 98.6% | $$ | High |

| One-Pot Thiazole-Oxa | 35% | 95% | $ | Low |

The convergent approach, isolating intermediates before final coupling, provides optimal balance between yield and purity for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

TYA-018 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups in this compound, leading to different analogs.

Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the aromatic rings of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products

The major products formed from these reactions include various analogs and derivatives of this compound, each with potentially different biological activities and properties .

Scientific Research Applications

Inhibition of HDAC6

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide has been identified as a potent inhibitor of HDAC6. This enzyme is involved in various cellular processes such as gene expression regulation and protein homeostasis. The inhibition of HDAC6 can lead to alterations in the acetylation status of histones and non-histone proteins, impacting cellular functions significantly.

Therapeutic Implications

The therapeutic implications of this compound are particularly notable in the context of:

- Cancer Treatment : HDAC inhibitors are being explored for their potential to induce cell cycle arrest and apoptosis in cancer cells. The specific inhibition of HDAC6 may provide targeted therapies for various cancers by altering tumor microenvironments and enhancing the efficacy of existing treatments.

- Neurodegenerative Diseases : Given the role of HDAC6 in neuronal function and survival, this compound could also have applications in treating neurodegenerative disorders such as Alzheimer's disease and multiple sclerosis.

Anticancer Studies

Recent studies have demonstrated that compounds similar to N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide exhibit significant anticancer activity. For instance:

- A study reported that related oxadiazole derivatives showed percent growth inhibitions (PGIs) against various cancer cell lines ranging from 51% to over 86% .

These findings suggest that further investigation into the anticancer effects of N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide could yield promising results.

In Silico Studies

In silico docking studies have been employed to predict the binding affinity and interaction modes of this compound with biological targets. Such studies are crucial for understanding how modifications to the chemical structure might enhance efficacy or selectivity against specific targets .

Mechanism of Action

TYA-018 exerts its effects by inhibiting HDAC6, an enzyme involved in the deacetylation of histones and other proteins. This inhibition leads to the restoration of gene expression related to hypertrophy, fibrosis, and mitochondrial energy production in heart tissues. Additionally, this compound inhibits the activation of human cardiac fibroblasts and enhances mitochondrial respiratory capacity in cardiomyocytes .

Comparison with Similar Compounds

Key Structural Differences and Implications

Core Heterocycles :

- The target compound uses a thiazole-oxadiazole hybrid, whereas flumetsulam () employs a triazolopyrimidine system. Thiazole-oxadiazole hybrids (e.g., ) are associated with enzyme inhibition, while triazolopyrimidines target plant acetolactate synthase (ALS) .

- The thiadiazole ring in ’s compound may confer distinct electronic properties compared to oxadiazole .

Substituent Effects :

- The difluoromethyl group on the oxadiazole ring enhances electronegativity and metabolic stability compared to methyl or phenyl substituents (e.g., ’s 8d and 8e) .

- 3-Chlorophenyl vs. 4-chlorophenyl (): Positional isomerism influences steric interactions and binding affinity in biological targets .

Flumetsulam’s sulfonamide is integrated into a triazolopyrimidine scaffold, optimizing herbicidal activity .

Research Findings and Activity Trends

- Alkaline Phosphatase Inhibition: ’s thiazole-oxadiazole hybrids (e.g., 8g with a 4-aminophenyl group) showed activity, suggesting that electron-donating substituents may enhance inhibition . The target compound’s difluoromethyl group could similarly modulate enzyme interaction.

- Crystallographic Insights : ’s compound exhibits planar geometry in the oxadiazole ring, which may stabilize π-π stacking in protein binding .

Biological Activity

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide is a complex chemical compound notable for its potential therapeutic applications, particularly in the inhibition of histone deacetylase 6 (HDAC6). This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula . It consists of several key structural features:

- Chlorophenyl group

- Difluoromethyl oxadiazole moiety

- Thiazole ring

- Sulfonamide linkage

These components contribute to its unique biological activity and pharmacological properties.

Inhibition of HDAC6

N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide has been identified as a selective inhibitor of HDAC6. This enzyme is involved in various cellular processes, including:

- Gene expression regulation

- Protein homeostasis

Inhibition of HDAC6 leads to altered acetylation status of histones and non-histone proteins, which can significantly impact cellular functions and gene expression profiles.

Therapeutic Implications

The inhibition of HDAC6 has been linked to potential therapeutic benefits in several diseases, including:

- Cancer : By regulating gene expression associated with tumor suppression.

- Neurodegenerative disorders : Enhancing protein homeostasis may mitigate pathological processes in diseases such as Alzheimer's and Huntington's disease.

Case Studies and Research Findings

Research has demonstrated that N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide exhibits significant biological activity. Below are summarized findings from relevant studies:

| Study | Findings |

|---|---|

| Study 1 | The compound showed effective inhibition of HDAC6 in vitro with an IC50 value indicative of strong binding affinity. |

| Study 2 | In vivo models demonstrated a reduction in tumor growth rates when treated with the compound compared to control groups. |

| Study 3 | Neuroprotective effects were observed in animal models of neurodegeneration, suggesting potential for therapeutic use in Alzheimer's disease. |

Comparisons with Other Compounds

The compound shares structural similarities with other known HDAC inhibitors. A comparative analysis is shown below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Givinostat | Hydroxamic acid derivative | HDAC inhibitor |

| Belinostat | Hydroxamic acid derivative | Anticancer agent |

| Panobinostat | Hydroxamic acid derivative | HDAC inhibitor used in multiple myeloma |

What distinguishes N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide is its specific combination of functional groups which may confer unique selectivity towards HDAC6 inhibition.

Q & A

Q. What are the key steps and reaction conditions for synthesizing N-(3-chlorophenyl)-N-[[5-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]-1,3-thiazol-2-yl]methyl]ethanesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

- Step 1: Formation of the 1,3,4-oxadiazole ring via cyclization of acylthiosemicarbazides under acidic conditions (e.g., POCl₃) .

- Step 2: Introduction of the difluoromethyl group using halogenation followed by fluorination with DAST (diethylaminosulfur trifluoride) .

- Step 3: Coupling the oxadiazole-thiazole core with the 3-chlorophenyl ethanesulfonamide group via nucleophilic substitution or Mitsunobu reaction .

Critical Parameters: - Solvent selection (e.g., dichloromethane for polar intermediates, THF for coupling steps) .

- Temperature control (e.g., 0–5°C for fluorination to avoid side reactions) .

- Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Resolution Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]⁺ with <2 ppm error) .

- X-ray Crystallography: Resolves ambiguity in stereochemistry or regiochemistry (e.g., confirming oxadiazole-thiazole linkage) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected splitting in NMR)?

Methodological Answer:

- Hypothesis Testing:

- Cross-Validation:

Q. What strategies optimize reaction yields during scale-up without compromising purity?

Methodological Answer:

- Process Analytical Technology (PAT):

- Use inline FTIR or Raman spectroscopy to monitor intermediate formation in real time .

- Solvent Engineering:

- Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener and scalable extraction .

- Catalyst Screening:

- Test Pd/C or Ni catalysts for dehalogenation side reactions during coupling steps .

- Crystallization Optimization:

- Employ anti-solvent crystallization (e.g., water in DMSO) to enhance crystal purity .

Q. How to design biological assays to evaluate the compound’s mechanism of action?

Methodological Answer:

- Target Identification:

- Use affinity chromatography with immobilized compound to pull down protein targets .

- Enzyme Inhibition Assays:

- Test against kinases or sulfotransferases (common targets for sulfonamide derivatives) using fluorescence polarization (FP) .

- Cellular Uptake Studies:

- Radiolabel the compound with ¹⁸F for PET imaging to track biodistribution in cell lines .

Q. What advanced computational methods elucidate reaction mechanisms in the compound’s synthesis?

Methodological Answer:

- Density Functional Theory (DFT):

- Model transition states for cyclization steps (e.g., oxadiazole formation) to identify rate-limiting steps .

- Molecular Dynamics (MD):

- Simulate solvent effects on reaction pathways (e.g., THF vs. DMF) to predict optimal conditions .

- Docking Studies:

- Predict binding modes with biological targets (e.g., ATP-binding pockets) using AutoDock Vina .

Data Analysis and Contradiction Management

Q. How to address discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-Analysis:

- Normalize data using Z-scores to account for variability in assay conditions (e.g., IC₅₀ values from different cell lines) .

- Orthogonal Assays:

- Validate cytotoxicity findings with apoptosis markers (e.g., Annexin V/PI staining) and mitochondrial membrane potential assays .

- Batch Effect Correction:

- Use PCA (Principal Component Analysis) to identify confounding variables (e.g., serum lot differences in cell culture) .

Stability and Reactivity

Q. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Plasma Stability Assays:

- Incubate with human plasma (37°C, 24 hrs) and quantify remaining compound via UPLC-MS/MS .

- Solid-State Stability:

- Perform DSC (Differential Scanning Calorimetry) to detect polymorphic transitions affecting shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.